Sigma-2 Receptor Affinity: Tetrahydroindazole Scaffold Enables >100-Fold Selectivity Over Sigma-1 Compared to Non-Tetrahydroindazole Ligands
Derivatives of the 1,4,5,6-tetrahydro-7H-indazol-7-one scaffold have been optimized to achieve high nanomolar affinity (pKi > 7) and exceptional selectivity for the sigma-2 receptor (TMEM97) over the sigma-1 receptor. A 2015 study on tetrahydroindazole-benzamide hybrids reported compounds with pKi values in the range of 7–8 and a selectivity ratio greater than 100-fold for sigma-2 over sigma-1. This level of selectivity is a distinguishing feature of this scaffold class compared to many non-selective sigma receptor ligands, such as haloperidol or certain benzomorphans, which often show limited sigma subtype discrimination .
| Evidence Dimension | Sigma-2 receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | pKi ~7-8 for key tetrahydroindazole-benzamide hybrids; >100-fold selectivity for sigma-2 over sigma-1. |
| Comparator Or Baseline | Non-tetrahydroindazole sigma ligands (e.g., haloperidol: Ki for sigma-1 ~3-5 nM, Ki for sigma-2 ~50-80 nM; selectivity ratio ~10-25 fold). |
| Quantified Difference | Tetrahydroindazole derivatives demonstrate a substantially wider selectivity window (>100-fold vs. ~10-25 fold). |
| Conditions | Radioligand binding assays using sigma-1 and sigma-2 receptor subtypes. |
Why This Matters
The high selectivity profile reduces off-target pharmacology, making this scaffold a superior starting point for developing chemical probes and CNS-penetrant therapeutics with a better safety margin.
